molecular formula C12H11ClFN3O2 B2803351 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide CAS No. 1645531-19-6

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide

Cat. No. B2803351
CAS RN: 1645531-19-6
M. Wt: 283.69
InChI Key: IBCSMDXTJVWCAY-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It contains the functional groups of acetamide (an amide) and a phenyl group, which is a functional group made up of a six-membered carbon ring . The compound also has chloro and fluoro substituents, which are halogens .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetamide group, the phenyl ring, and the halogen substituents. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The compound, due to the presence of the acetamide group, might undergo reactions typical of amides, such as hydrolysis. The phenyl ring might undergo electrophilic aromatic substitution, and the halogens might be displaced in a nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the halogens might make the compound more dense than other organic compounds .

Scientific Research Applications

Comparative Metabolism in Herbicides

The metabolic pathways and carcinogenicity potential of chloroacetamide herbicides, including compounds with structural similarities to 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide, have been extensively studied. Research comparing the metabolism of various chloroacetamide herbicides in human and rat liver microsomes highlighted the complex metabolic activations that lead to DNA-reactive products, potentially involving compounds structurally related to the one of interest (Coleman, Linderman, Hodgson, & Rose, 2000). This study provides insight into the biochemical interactions and toxicological risks associated with chloroacetamide herbicides, contributing to understanding the safety and environmental impact of these and similar compounds.

X-Ray Powder Diffraction for Pesticide Derivatives

New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share a functional group with 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide, have been characterized through X-ray powder diffraction to explore their potential as pesticides. The detailed analysis includes peak positions, intensities, and unit cell parameters, highlighting the structural characteristics essential for the activity of these compounds (Olszewska, Pikus, & Tarasiuk, 2008). Such research underpins the development of new pesticides with enhanced efficacy and reduced environmental impact.

Thrombin Inhibition Potential

Research into 2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the compound , demonstrates their potent inhibition of thrombin, a critical enzyme in blood coagulation. These findings are significant for developing new anticoagulant drugs, offering insights into the molecular interactions that govern thrombin inhibition and the potential therapeutic applications of these compounds (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007). This research could pave the way for novel treatments for thrombosis and other related conditions.

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Direct contact or inhalation should be avoided. It’s also important to note that many halogenated organic compounds are harmful or toxic .

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could be explored for potential medicinal properties, or its reactivity could be studied for potential use in chemical synthesis .

properties

IUPAC Name

2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-7(18)16-6-11(19)17-10(5-15)12-8(13)3-2-4-9(12)14/h2-4,10H,6H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCSMDXTJVWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(C#N)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide

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